molecular formula C13H13BrN2OS B14897307 n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide

n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide

Cat. No.: B14897307
M. Wt: 325.23 g/mol
InChI Key: UZCSDOLWGCOQGF-UHFFFAOYSA-N
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Description

n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide: is an organic compound that features a bromophenyl group and a thiophen-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide typically involves the reaction of 4-bromoaniline with thiophen-2-ylmethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide can serve as a building block for more complex molecules

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although specific studies are required to confirm these effects.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the bromophenyl and thiophene groups may enhance the compound’s ability to interact with biological targets.

Industry

In the material science industry, this compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions, while the thiophene ring can participate in electron-donating or -withdrawing processes, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    n-(4-Chlorophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide: Similar structure but with a chlorine atom instead of bromine.

    n-(4-Methylphenyl)-2-((thiophen-2-ylmethyl)amino)acetamide: Contains a methyl group instead of bromine.

    n-(4-Fluorophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide: Features a fluorine atom in place of bromine.

Uniqueness

The presence of the bromine atom in n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide imparts unique reactivity compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity in biological systems.

Properties

Molecular Formula

C13H13BrN2OS

Molecular Weight

325.23 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(thiophen-2-ylmethylamino)acetamide

InChI

InChI=1S/C13H13BrN2OS/c14-10-3-5-11(6-4-10)16-13(17)9-15-8-12-2-1-7-18-12/h1-7,15H,8-9H2,(H,16,17)

InChI Key

UZCSDOLWGCOQGF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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